butyl 1H-pyrazole-5-carboxylate
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Overview
Description
1H-Pyrazole-3-carboxylic acid, butyl ester is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, butyl ester typically involves the esterification of 1H-Pyrazole-3-carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:
1H-Pyrazole-3-carboxylic acid+ButanolAcid Catalyst1H-Pyrazole-3-carboxylic acid, butyl ester+Water
Industrial Production Methods: In industrial settings, the production of 1H-Pyrazole-3-carboxylic acid, butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
- 1H-Pyrazole-3-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 2H-Pyrazole-3-carboxylic acid
- Methyl 1H-pyrazole-3-carboxylate
Uniqueness: 1H-Pyrazole-3-carboxylic acid, butyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
CAS No. |
122609-00-1 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
butyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-6-12-8(11)7-4-5-9-10-7/h4-5H,2-3,6H2,1H3,(H,9,10) |
InChI Key |
QFFIYHQSONBHJM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=NN1 |
Canonical SMILES |
CCCCOC(=O)C1=CC=NN1 |
Key on ui other cas no. |
122609-00-1 |
Synonyms |
1H-Pyrazole-3-carboxylicacid,butylester(9CI) |
Origin of Product |
United States |
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